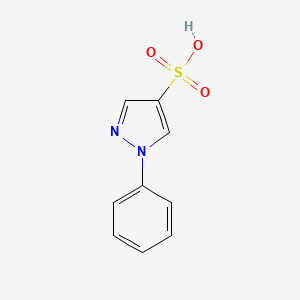
1-フェニルピラゾール-4-スルホン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylpyrazole-4-sulfonic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The phenyl group attached to the pyrazole ring and the sulfonic acid group at the fourth position make this compound unique. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
1-Phenylpyrazole-4-sulfonic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
1-Phenylpyrazole-4-sulfonic acid is a derivative of the phenylpyrazole class of compounds . The primary targets of phenylpyrazoles are γ-aminobutyric acid (GABA)-gated chloride ion channels . These channels play a crucial role in the functioning of the central nervous system.
Mode of Action
Phenylpyrazoles, including 1-Phenylpyrazole-4-sulfonic acid, function by interrupting the GABA system and chloride ion channels of pests . This disruption of normal neuronal function and cellular development leads to the death of the pests.
Biochemical Pathways
It’s known that phenylpyrazoles can undergo several degradation pathways in the environment to form degradants . These degradants may have different biochemical effects and could potentially be toxic to non-target aquatic life .
Result of Action
It’s known that the disruption of the gaba system and chloride ion channels can lead to the death of pests . This suggests that the compound may have potent insecticidal properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenylpyrazole-4-sulfonic acid. For instance, it’s known that phenylpyrazoles can undergo several degradation pathways in the environment . These degradation pathways can lead to the formation of degradants that may have different biochemical effects and could potentially be toxic to non-target aquatic life .
準備方法
Synthetic Routes and Reaction Conditions
1-Phenylpyrazole-4-sulfonic acid can be synthesized through several synthetic routes. One common method involves the reaction of phenylhydrazine with 1,3-diketones to form the pyrazole ring. The sulfonation of the pyrazole ring can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 1-Phenylpyrazole-4-sulfonic acid typically involves large-scale sulfonation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
1-Phenylpyrazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of sulfonates.
Reduction: Formation of phenyl-substituted pyrazoles.
Substitution: Formation of various substituted pyrazole derivatives.
類似化合物との比較
Similar Compounds
- 1-Phenylpyrazole-3-sulfonic acid
- 1-Phenylpyrazole-5-sulfonic acid
- 1-Phenyl-3-methylpyrazole-4-sulfonic acid
Uniqueness
1-Phenylpyrazole-4-sulfonic acid is unique due to the specific position of the sulfonic acid group on the pyrazole ring This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds
特性
IUPAC Name |
1-phenylpyrazole-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-15(13,14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVACEVGBYODQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2465164.png)

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2465167.png)
![2-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHOXYBENZAMIDE](/img/structure/B2465168.png)
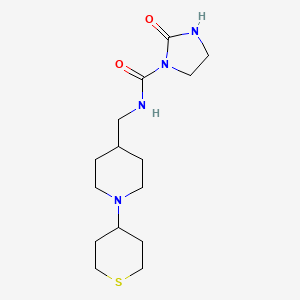
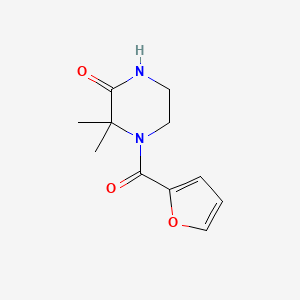
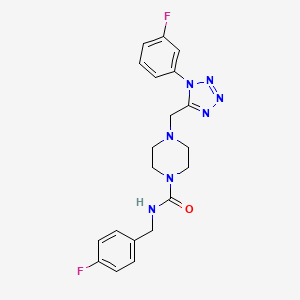

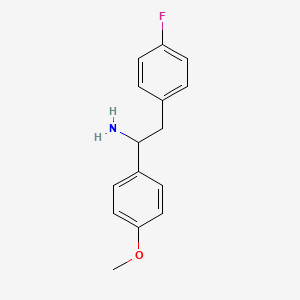
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide](/img/structure/B2465176.png)


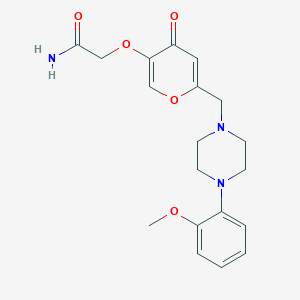
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2465184.png)
